![molecular formula C16H20N2O2 B2637773 (E)-4-(Dimethylamino)-N-[(4-prop-2-ynoxyphenyl)methyl]but-2-enamide CAS No. 2411323-03-8](/img/structure/B2637773.png)
(E)-4-(Dimethylamino)-N-[(4-prop-2-ynoxyphenyl)methyl]but-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-(Dimethylamino)-N-[(4-prop-2-ynoxyphenyl)methyl]but-2-enamide is a chemical compound that belongs to the class of amides. It is commonly referred to as DMABN or DY146. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicine and biotechnology.
Mécanisme D'action
The mechanism of action of DMABN involves the inhibition of the activity of protein kinase C (PKC). PKC is an enzyme that plays a critical role in various cellular processes, including cell growth and division. By inhibiting the activity of PKC, DMABN can prevent the growth and division of cancer cells, leading to their death.
Biochemical and Physiological Effects:
DMABN has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune system's response. These effects make DMABN a promising candidate for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using DMABN in lab experiments is its ability to selectively inhibit the activity of PKC. This property makes it an ideal candidate for studying the role of PKC in various cellular processes. However, one of the limitations of using DMABN is its potential toxicity. Studies have shown that high concentrations of DMABN can be toxic to cells, making it essential to use this compound in appropriate concentrations.
Orientations Futures
There are several future directions for the use of DMABN in scientific research. One of the most promising directions is the development of DMABN-based cancer therapies. Studies have shown that DMABN has the potential to inhibit the growth of various types of cancer cells, making it a promising candidate for cancer treatment. Additionally, DMABN can be used to study the role of PKC in various cellular processes, leading to a better understanding of the molecular mechanisms underlying various diseases. Finally, DMABN can be used in the development of novel drug delivery systems, leading to more effective and targeted drug therapies.
Conclusion:
(E)-4-(Dimethylamino)-N-[(4-prop-2-ynoxyphenyl)methyl]but-2-enamide is a promising compound with potential applications in various fields, including medicine and biotechnology. Its ability to selectively inhibit the activity of PKC makes it an ideal candidate for studying the role of PKC in various cellular processes. Additionally, its potential to inhibit the growth of cancer cells makes it a promising candidate for cancer treatment. Further research is needed to fully understand the potential applications of DMABN in scientific research.
Méthodes De Synthèse
The synthesis of (E)-4-(Dimethylamino)-N-[(4-prop-2-ynoxyphenyl)methyl]but-2-enamide can be achieved through various methods. One of the most common methods is the reaction of 4-prop-2-ynoxybenzaldehyde with N,N-dimethylformamide dimethyl acetal, followed by the addition of but-2-enoyl chloride. This reaction results in the formation of DMABN as a yellow powder.
Applications De Recherche Scientifique
DMABN has been widely used in scientific research due to its potential applications in various fields. One of the most significant applications of this compound is in the field of cancer research. Studies have shown that DMABN has the potential to inhibit the growth of cancer cells, making it a promising candidate for cancer treatment.
Propriétés
IUPAC Name |
(E)-4-(dimethylamino)-N-[(4-prop-2-ynoxyphenyl)methyl]but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-4-12-20-15-9-7-14(8-10-15)13-17-16(19)6-5-11-18(2)3/h1,5-10H,11-13H2,2-3H3,(H,17,19)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQFEAWFIKRYKI-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NCC1=CC=C(C=C1)OCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NCC1=CC=C(C=C1)OCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzo[e]benzothiazol-2-yl-2-naphthylacetamide](/img/structure/B2637691.png)
![4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-(furan-2-ylmethyl)benzenesulfonamide](/img/structure/B2637692.png)
![N-{1-[(2,5-dimethylphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2637693.png)
![6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine](/img/structure/B2637696.png)
![N-[4-[(Z)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]phenyl]acetamide](/img/structure/B2637698.png)
![N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3-methylbutanamide](/img/structure/B2637702.png)
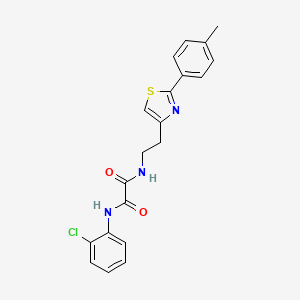
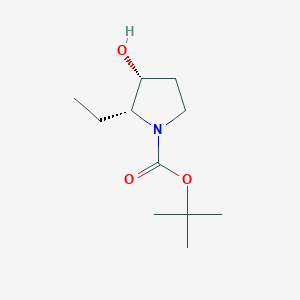
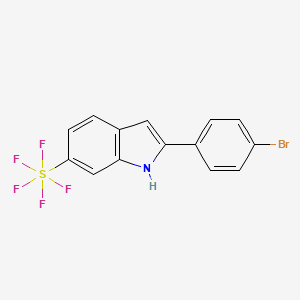
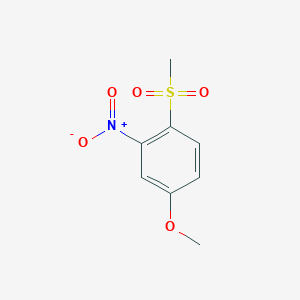
![10,11-dimethoxy-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-9-one](/img/structure/B2637708.png)
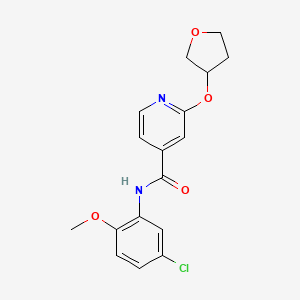
![3-benzyl-5-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1,3,4-oxadiazol-2(3H)-one](/img/structure/B2637712.png)
![Tert-butyl N-[(4-aminospiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-1-yl)methyl]carbamate](/img/structure/B2637713.png)